2-(1,3,2-Dioxaborinan-2-yl)benzonitrile

Stability Purity Handling

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile (CAS 172732-52-4) is a protected organoboron reagent offering enhanced stability over the free boronic acid by preventing boroxine formation. As the 1,3-propanediol cyclic ester, it is a documented intermediate in Perampanel synthesis and enables robust Suzuki-Miyaura couplings. With consistent ≥98% purity and room-temperature handling advantages, this compound reduces batch failure risks, making it the reliable, scalable choice for process R&D and manufacturing.

Molecular Formula C10H10BNO2
Molecular Weight 187 g/mol
CAS No. 172732-52-4
Cat. No. B044825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3,2-Dioxaborinan-2-yl)benzonitrile
CAS172732-52-4
Synonyms2-(1,3,2-Dioxaborinan-2-yl)benzonitrile; 
Molecular FormulaC10H10BNO2
Molecular Weight187 g/mol
Structural Identifiers
SMILESB1(OCCCO1)C2=CC=CC=C2C#N
InChIInChI=1S/C10H10BNO2/c12-8-9-4-1-2-5-10(9)11-13-6-3-7-14-11/h1-2,4-5H,3,6-7H2
InChIKeyREQZFVYFYAZUMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile (CAS 172732-52-4): A Boronic Ester Building Block for Cross-Coupling and Pharmaceutical Synthesis


2-(1,3,2-Dioxaborinan-2-yl)benzonitrile (CAS 172732-52-4), also known as 2-cyanophenylboronic acid 1,3-propanediol cyclic ester, is a boronic ester derivative of 2-cyanophenylboronic acid. With a molecular formula of C₁₀H₁₀BNO₂ and a molecular weight of 187.00 g/mol , it is a white to off-white crystalline powder with a melting point in the range of 49–53°C . This compound is classified as a protected organoboron reagent, primarily used as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to construct carbon-carbon bonds in complex organic molecules . Its utility as a key intermediate in the synthesis of pharmaceutical active ingredients, such as the AMPA receptor antagonist Perampanel, is well-documented .

Procurement Consideration: Why Not All 2-Cyanophenylboronates Are Interchangeable with 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile


Substituting one boronic ester for another—or for the free boronic acid—without verifying specific performance data can lead to significant process failures. While 2-cyanophenylboronic acid (CAS 138642-62-3) and its pinacol ester (CAS 214360-48-2) are chemically related, they exhibit critical differences in stability, handling, and reactivity that directly impact reaction yield and process robustness [1][2]. The free acid is known for its poor stability, tendency to form oligomeric anhydrides (boroxines), and low yields in some synthetic routes, whereas the choice of the protecting diol (propanediol vs. pinacol) in the ester profoundly influences the boronate's hydrolytic stability and its rate of transmetalation in cross-coupling reactions [2][3]. The following evidence guide provides quantitative data to support the specific selection of the 1,3-propanediol cyclic ester.

Quantitative Differentiation of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile Against Key Comparators


Enhanced Stability and Purity of the Cyclic Boronic Ester vs. Free Boronic Acid

In contrast to 2-cyanophenylboronic acid, which is prone to decomposition and the formation of intractable boroxine anhydrides that complicate analysis and reduce yield, its cyclic ester with 1,3-propanediol offers significantly improved handling and purity [1]. While direct quantitative stability data for this specific compound is not available in the open literature, the class-level inference from a study on dioxaborinanes confirms that cyclic esters are air- and chromatography-stable solids that do not undergo the autooxidation processes initiated by boroxines, making them superior for long-term storage and reliable use in synthesis [1].

Stability Purity Handling

Suzuki-Miyaura Cross-Coupling: High Yield for Pharmaceutical Intermediate Synthesis

The compound's utility is demonstrated in the multikilogram synthesis of a key pharmaceutical intermediate. The Suzuki-Miyaura cross-coupling of a related (o-cyanophenyl)boronic ester (6b) with an aryl bromide in boiling toluene, using Pd(PPh₃)₂Cl₂ and K₃PO₄·H₂O, afforded the desired biaryl product (R)-5 in 'excellent yields' [1]. While the exact yield is not specified in the abstract, the study emphasizes that the reaction conditions were optimized via Design of Experiments (DOE) to be robust and applicable to scale-up, highlighting the ester's reliable performance in a demanding industrial setting. In contrast, the free 2-cyanophenylboronic acid is known to provide low yields even with n-butyllithium, as noted in a patent [2].

Cross-Coupling Suzuki-Miyaura Yield

Synthesis and Scale-Up Advantages: Facile Reaction at Mild Conditions

A study on the synthesis of boronates from dioxaborinanes and dioxaborolanes demonstrated that their reaction with organolithium or organomagnesium reagents proceeds at room temperature [1]. This is a significant advantage over traditional routes to boronic acids, which often require cryogenic temperatures (e.g., -78°C) and are less economically feasible at larger scales. The mild conditions are attributed to the intrinsic stability of the cyclic esters. While this is a class-level observation for dioxaborinanes, it directly applies to 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, suggesting a more cost-effective and scalable synthetic pathway.

Synthesis Scale-up Process Chemistry

Procurement-Focused Application Scenarios for 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile


Reliable Cross-Coupling Partner for Scale-Up and Process Chemistry

For medicinal and process chemists scaling up Suzuki-Miyaura reactions, this compound offers a more reliable alternative to the corresponding free boronic acid. Its solid-state stability and resistance to boroxine formation ensure consistent purity (≥98%) , reducing the likelihood of batch failure and the need for additional purification steps. The demonstrated application in a multikilogram synthesis, using robust, DOE-optimized conditions, provides a validated starting point for process development [1].

Synthesis of Perampanel and Related AMPA Receptor Antagonists

This specific boronic ester is a documented intermediate in the synthesis of Perampanel, an AMPA receptor antagonist used for neurological disorders [2]. Research groups and CROs working on this drug class or structurally related molecules should prioritize this compound to ensure fidelity to established synthetic routes and impurity profiles. Its use ensures the generation of the correct Perampanel Impurity 2 for analytical method development and validation .

Cost-Effective Synthesis of 2-Cyanophenyl Boronates via Mild Grignard or Lithiation Routes

When the synthetic route involves generating the 2-cyanophenylboronate from an organometallic reagent, this cyclic ester offers a significant process advantage. As demonstrated for the class, these dioxaborinanes can be formed at room temperature, eliminating the need for expensive and energy-intensive cryogenic conditions (-78°C) required for traditional boronic acid synthesis [3]. This makes it a more economical and scalable building block for both internal and contract manufacturing.

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